Pradefovir Mesylate

説明

プラデホビルメシル酸塩は、アデホビルの新規リン酸およびホスホン酸プロドラッグシリーズに属する、経口投与される小分子化合物です。主に、B型肝炎ウイルス(HBV)感染症の治療におけるヘプセラのためのプロドラッグとして使用されます。 プラデホビルメシル酸塩は、特に肝臓を標的にするように設計されており、外部組織、特に腎臓へのリスクを軽減し、アデホビルの治療結果を向上させています .

2. 製法

合成経路と反応条件: プラデホビルメシル酸塩は、環状ホスホン酸ジエステル結合の形成を含む一連の化学反応によって合成されます。 合成には、最終生成物の安定性と有効性を確保するために、制御された条件下でさまざまな試薬と触媒が使用されます .

工業的生産方法: プラデホビルメシル酸塩の工業的生産には、高性能液体クロマトグラフィー(HPLC)と質量分析(MS)を使用して精製およびバリデーションを行う、大規模な化学合成が伴います。 このプロセスは、化合物の高収率と高純度を確保するように設計されており、臨床用途に適しています .

準備方法

Synthetic Routes and Reaction Conditions: Pradefovir mesylate is synthesized through a series of chemical reactions involving the formation of a cyclic phosphonate diester linkage. The synthesis involves the use of various reagents and catalysts under controlled conditions to ensure the stability and efficacy of the final product .

Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and validation. The process is designed to ensure high yield and purity of the compound, making it suitable for clinical applications .

化学反応の分析

反応の種類: プラデホビルメシル酸塩は、酸化、還元、置換など、いくつかの種類の化学反応を起こします。 この化合物は、主に肝臓に発現するシトクロムP-450(CYP)3A4によって仲介される酸化によって活性化されます .

一般的な試薬と条件: プラデホビルメシル酸塩を含む反応に使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応の条件は、所望の化学変換を確実に達成するために慎重に制御されます .

生成される主要な生成物: プラデホビルメシル酸塩の酸化から生成される主要な生成物は、9-(2-ホスホニルメトキシエチル)アデニン(PMEA)であり、これは薬物の活性型です。 この生成物は、強力な抗HBV活性を示します .

4. 科学研究への応用

プラデホビルメシル酸塩は、次のような幅広い科学研究への応用を持っています。

化学: リン酸およびホスホン酸プロドラッグの研究のためのモデル化合物として使用されます。

生物学: 肝臓標的化特性とその肝臓に選択的に濃縮する能力について研究されています。

医学: 主に慢性肝炎Bの治療に使用されており、強力な前臨床および臨床的な抗HBV活性を示しています。

科学的研究の応用

Pradefovir mesylate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying phosphate and phosphonate prodrugs.

Biology: Investigated for its liver-targeting properties and its ability to selectively concentrate in the liver.

Medicine: Primarily used in the treatment of chronic hepatitis B, demonstrating potent preclinical and clinical anti-HBV activity.

Industry: Employed in the development of new antiviral therapies and liver-targeted drug delivery systems

作用機序

プラデホビルメシル酸塩は、主に肝臓に発現するシトクロムP-450(CYP)3A4によって仲介される酸化によって活性化されます。この活性化により、活性薬物であるヘプセラの濃度が肝臓に選択的に増加します。 この化合物は、ウイルスポリメラーゼを標的にすることによってHBVの複製を阻害し、その結果、ウイルス負荷を減らし、肝機能を改善します .

類似化合物:

- アデホビルジピボキシル

- テノフォビルジソプロキシルフマル酸塩

- エンテカビル

- ラミブジン

比較: プラデホビルメシル酸塩は、肝臓を特異的に標的にする能力においてユニークであり、他の類似化合物と比較して腎毒性を減らし、治療効果を向上させています。 たとえば、アデホビルジピボキシルは、より高いレベルの腎毒性と関連付けられていますが、プラデホビルメシル酸塩は、肝臓標的化特性が強化されたより安全な代替手段を提供します .

結論として、プラデホビルメシル酸塩は、肝臓標的化メカニズムを通じて、安全性和有効性を向上させた慢性B型肝炎の治療における重要な進歩を表しています。そのユニークな特性と幅広いアプリケーションにより、科学研究と臨床診療の両方において貴重な化合物となっています。

類似化合物との比較

- Adefovir dipivoxil

- Tenofovir disoproxil fumarate

- Entecavir

- Lamivudine

Comparison: Pradefovir mesylate is unique in its ability to specifically target the liver, reducing nephrotoxicity and improving therapeutic outcomes compared to other similar compounds. Adefovir dipivoxil, for example, is associated with higher levels of nephrotoxicity, while this compound offers a safer alternative with enhanced liver-targeting properties .

特性

IUPAC Name |

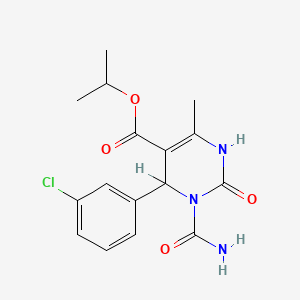

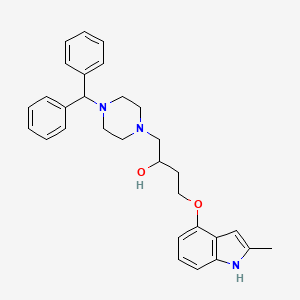

9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN5O4P.CH4O3S/c18-13-3-1-2-12(8-13)14-4-6-26-28(24,27-14)11-25-7-5-23-10-22-15-16(19)20-9-21-17(15)23;1-5(2,3)4/h1-3,8-10,14H,4-7,11H2,(H2,19,20,21);1H3,(H,2,3,4)/t14-,28+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQUAHHUSMJUFV-HZPZRMRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.C1CO[P@@](=O)(O[C@@H]1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN5O7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211558 | |

| Record name | Pradefovir Mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Pradefovir is activated through oxidation that is mediated by cytochrome P-450 (CYP) 3A4, which is predominantly expressed in the liver. In this way, it allows for increased Hepsera concentrations selectively in the liver. | |

| Record name | Pradefovir mesylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05478 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

625095-61-6 | |

| Record name | 9H-Purin-6-amine, 9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]methoxy]ethyl]-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625095-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pradefovir Mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625095616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pradefovir mesylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05478 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pradefovir Mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRADEFOVIR MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D5204ZSIX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R)-4-[(3S,5R,8S,9S,10S,12S,13R,14S)-1,3,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1194574.png)